molecular formula C14H15F2N3O2S B2708981 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034337-90-9

2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2708981
CAS No.: 2034337-90-9
M. Wt: 327.35
InChI Key: DMPVKUQXAYYMHX-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a pyrazolo[1,5-a]pyridine ring system and a difluorobenzene sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO[1 ...](https://link.springer.com/content/pdf/10.1007/s10593-011-0840-y.pdf). One common approach is the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide, followed by subsequent functional group modifications[{{{CITATION{{{_2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 .... The reaction conditions for these steps often require careful control of temperature, pressure, and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis techniques, such as continuous flow chemistry or batch processing, to achieve the necessary quantities. The use of automated systems and advanced purification methods, such as chromatography, would be essential to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{PREPARATION OF DIFFERENTIATED DIAMIDES OF 4,5,6,7-TETRAHYDROPYRAZOLO1 ...[{{{CITATION{{{_3{A brief review of the biological potential of indole derivatives](https://fjps.springeropen.com/articles/10.1186/s43094-020-00141-y).

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its potential as a lead compound for drug discovery is also being explored.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.

Industry

In industry, this compound can be utilized in the production of specialty chemicals, coatings, and materials. Its properties may enhance the performance of various industrial products.

Mechanism of Action

The mechanism by which 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The difluorobenzene moiety may enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

  • 2-(2-Fluorophenoxy)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)acetamide

Uniqueness

Compared to similar compounds, 2,6-difluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide stands out due to its specific structural features, such as the presence of the sulfonamide group, which can impart unique chemical and biological properties.

Properties

IUPAC Name

2,6-difluoro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F2N3O2S/c15-11-4-3-5-12(16)14(11)22(20,21)18-9-10-8-17-19-7-2-1-6-13(10)19/h3-5,8,18H,1-2,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMPVKUQXAYYMHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNS(=O)(=O)C3=C(C=CC=C3F)F)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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